N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide
Description
Properties
CAS No. |
618401-62-0 |
|---|---|
Molecular Formula |
C17H11BrClNO2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
N-(3-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11BrClNO2/c18-11-4-3-5-12(10-11)20-17(21)16-9-8-15(22-16)13-6-1-2-7-14(13)19/h1-10H,(H,20,21) |
InChI Key |
PKXGVTYIRGRCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Furan-2-Carbonyl Chloride
Furan-2-carbonyl chloride serves as the critical acylating agent. The most efficient protocol, as detailed in patent CN106674166A, employs thionyl chloride (SOCl₂) as the chlorinating agent. Furoic acid reacts with a 1.5:1 molar excess of SOCl₂ under reflux conditions (70°C) for 4–6 hours, achieving >95% conversion. The excess SOCl₂ is removed via distillation, yielding the chloride as a pale-yellow liquid.
Amidation with 3-Bromoaniline
The amidation step follows a modified procedure from MDPI Pharmaceuticals. Furan-2-carbonyl chloride (1.0 eq.) is added dropwise to a solution of 3-bromoaniline (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup to isolate N-(3-bromophenyl)furan-2-carboxamide (Intermediate A).
Key Parameters
| Parameter | Value |
|---|---|
| Yield (Intermediate A) | 88–92% |
| Purity (HPLC) | ≥98% |
| Reaction Scale | 0.1 mol–5 mol |
Palladium-Catalyzed Suzuki-Miyaura Coupling
To introduce the 2-chlorophenyl group at the furan 5-position, a Suzuki-Miyaura coupling is employed. This method requires bromine substitution at the furan’s 5-position prior to coupling.
Bromination of Intermediate A
Intermediate A undergoes regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile at 60°C. A catalytic amount of AIBN initiates radical bromination, selectively functionalizing the furan’s 5-position.
Reaction Conditions
-
NBS: 1.1 eq.
-
AIBN: 0.05 eq.
-
Time: 8 hours
-
Yield: 76%
Cross-Coupling with 2-Chlorophenylboronic Acid
The brominated intermediate reacts with 2-chlorophenylboronic acid under Suzuki conditions:
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₃PO₄ (2.0 eq.)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 85°C
-
Time: 18 hours
Post-Reaction Analysis
| Metric | Value |
|---|---|
| Isolated Yield | 68% |
| Selectivity (C-5) | >99% |
| Purity (NMR) | 97% |
One-Pot Tandem Amidation-Coupling Strategy
Recent advancements enable a streamlined one-pot synthesis, eliminating intermediate isolation. This approach combines amidation and coupling in a single reaction vessel.
Reaction Design
-
Amidation Phase : Conducted as described in Section 1.2.
-
In Situ Bromination : NBS and AIBN added directly post-amidation.
-
Coupling Phase : Introduction of 2-chlorophenylboronic acid and Pd catalyst.
Advantages
-
Total reaction time: 24 hours (vs. 36 hours for stepwise)
-
Overall yield: 63%
-
Solvent consumption reduced by 40%
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Adopting flow chemistry principles enhances scalability:
-
Amidation : Tubular reactor with residence time of 30 minutes (70°C).
-
Coupling : Packed-bed reactor containing immobilized Pd catalyst.
Performance Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Throughput (kg/day) | 5.2 | 18.7 |
| Pd Leaching | 12 ppm | <1 ppm |
Purification Protocols
-
Crystallization : Ethyl acetate/hexane (1:4) achieves 99.5% purity.
-
Chromatography : Reserved for pharmaceutical-grade material (USP standards).
Challenges and Methodological Limitations
Regioselectivity in Bromination
Radical bromination exhibits variable selectivity under scaling:
-
Lab Scale : >99% C-5 selectivity.
-
Pilot Plant (50 L) : 93–95% selectivity due to thermal gradients.
Catalyst Deactivation
Pd(PPh₃)₄ degrades under prolonged heating, necessitating:
-
Ligand additives (e.g., P(o-tol)₃) to stabilize active species.
-
Oxygen-free environments to prevent Pd(0) oxidation.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Amidation | 68 | 98 | Moderate |
| Suzuki Coupling | 76 | 97 | High |
| One-Pot Tandem | 63 | 95 | Emerging |
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds with similar structures to N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide exhibit anticancer properties. For instance, research on related furan derivatives has shown their efficacy against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis in cancer cells, which could be attributed to the unique electronic properties conferred by the halogen substituents .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in relation to conditions such as stroke and neurodegenerative diseases. Compounds featuring furan moieties have been documented to modulate cellular signaling pathways that are critical for neuronal survival. This suggests that this compound could serve as a lead compound for developing therapies aimed at protecting neurons from damage.
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds similar to this compound against multicellular spheroids derived from various cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity, with IC values comparable to established chemotherapeutics . This highlights the potential of this compound as a scaffold for developing new anticancer agents.
Case Study 2: Neuroprotection Research
Another investigation focused on the neuroprotective effects of similar furan-based compounds in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could significantly reduce neuronal death by modulating oxidative stress pathways, thereby supporting their development as neuroprotective agents .
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide and its analogs:
Antimicrobial and Herbicidal Activity
- 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide (CAS 618401-57-3) contains a sulfamoyl group, a hallmark of sulfonamide antibiotics.
- Derivatives like N-[5-(2-chlorophenyl)furfuroyl]alanine and its analogs (e.g., 4a–4j ) demonstrated herbicidal activity in preliminary studies, highlighting the role of chlorine and furan moieties in agrochemical applications .
Anti-Hyperlipidemic Potential
- N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) and related compounds were synthesized and tested for anti-hyperlipidemic activity. The hydroxyl group on the phenyl ring may enhance interaction with lipid metabolism targets .
Electronic and Steric Effects
- 5-Bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide (CAS 544460-95-9) incorporates an ethyl linker, which increases molecular flexibility. This feature could improve binding to conformational targets compared to rigid analogs .
- Methoxy substituents in 5-(3-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-2-furamide (CAS 347313-95-5) may enhance solubility and reduce oxidative metabolism, extending half-life .
Biological Activity
N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, which is known for its diverse biological activities, alongside bromine and chlorine substituents that enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated groups such as bromine and chlorine is believed to enhance the compound's effectiveness by improving membrane permeability.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. A study screening various compounds for anticancer activity identified several analogues with promising cytotoxic effects against cancer cell lines. The structure-activity relationship analysis indicated that the presence of electron-withdrawing groups, such as halogens on the phenyl ring, significantly increased cytotoxicity . Compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess comparable activity.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The SAR analysis for this compound indicates that:
- Halogen Substituents : The presence of bromine and chlorine enhances both antimicrobial and anticancer activities.
- Furan Moiety : The furan ring contributes to the overall biological activity by potentially stabilizing interactions with biological targets.
- Phenyl Ring Modifications : Variations in substituents on the phenyl rings can lead to significant changes in potency and selectivity against specific pathogens or cancer types.
Q & A
What synthetic methodologies are effective for preparing N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide?
Answer:
The synthesis typically involves coupling a furan-2-carbonyl chloride intermediate with substituted anilines. Key steps include:
- Step 1: Prepare the furan-2-carbonyl chloride by treating methyl-5-(substituted phenyl)furan-2-carboxylate with oxalyl chloride (C₂O₂Cl₂) under reflux in dichloromethane (DCM) .
- Step 2: React the acyl chloride with 3-bromophenylamine using 4-(dimethylamino)pyridine (DMAP) as a catalyst in DMF at 60°C for 36 hours .
- Optimization Tip: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to achieve >95% purity.
How can structural characterization of this compound be performed rigorously?
Answer:
A multi-technique approach is recommended:
- X-ray Crystallography: Use SHELXL (SHELX suite) for refinement of single-crystal data. Resolve potential twinning issues by employing the TWIN/BASF commands in SHELX .
- NMR Spectroscopy: Analyze / NMR spectra to confirm substitution patterns (e.g., bromophenyl vs. chlorophenyl environments).
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight and halogen isotope patterns.
How can conflicting solubility or reactivity data be resolved during experimental optimization?
Answer:
- Solubility Conflicts: Test the compound in polar aprotic solvents (e.g., DMSO, DMF) versus non-polar solvents (e.g., chloroform). Adjust substituents (e.g., electron-withdrawing groups like -Br/-Cl) to modulate solubility .
- Reactivity Discrepancies: Use computational tools (DFT calculations) to predict electrophilic/nucleophilic sites. Validate with experimental assays (e.g., Suzuki coupling feasibility at bromophenyl positions) .
What experimental designs are suitable for evaluating its biological activity?
Answer:
- In Vitro Assays: Screen against bacterial enzymes (e.g., DNA gyrase) or mammalian targets (e.g., kinases) using fluorescence-based activity assays .
- Dose-Response Studies: Use IC₅₀/EC₅₀ determinations with 3-fold serial dilutions (1 nM–100 µM range). Include positive controls (e.g., ciprofloxacin for antibacterial assays) .
- SAR Analysis: Compare analogs (e.g., 3-nitrophenyl vs. trifluoromethyl substitutions) to identify critical pharmacophores .
How can computational modeling predict its pharmacokinetic (ADME) properties?
Answer:
- Tools: Utilize PubChem-derived descriptors (logP, topological polar surface area) and software like SwissADME .
- Key Parameters:
How should crystallographic data contradictions (e.g., disorder, twinning) be addressed?
Answer:
- Disordered Atoms: Apply PART/SAME restraints in SHELXL to model overlapping electron density regions .
- Twinning: Use the HKLF5 format in SHELX to refine twinned data. Calculate the Flack parameter to confirm absolute configuration .
- Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry elements.
What strategies enhance structure-activity relationship (SAR) studies for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
